molecular formula C17H25ClN2O3 B1501124 4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1146080-12-7

4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1501124
CAS RN: 1146080-12-7
M. Wt: 340.8 g/mol
InChI Key: QZYHPQDBNFNDGU-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a chlorophenyl group, a hydroxyethyl group, and a tert-butyl ester group .


Synthesis Analysis

The synthesis of such a compound could involve several steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and hydroxyethyl groups, and the esterification with tert-butyl alcohol . The Suzuki–Miyaura cross-coupling reaction could be a potential method for forming the carbon-carbon bonds . This reaction is widely used in organic synthesis due to its mild conditions and tolerance of various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms . The chlorophenyl group would add aromaticity to the molecule, while the hydroxyethyl group could potentially form hydrogen bonds. The tert-butyl ester group would likely add steric bulk to the molecule .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions . The hydroxyethyl group could potentially be involved in reactions such as esterification or ether formation . The tert-butyl ester group could undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the chlorophenyl group could increase its lipophilicity, while the hydroxyethyl group could enhance its water solubility . The tert-butyl ester group could affect its stability and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and is known to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. For instance, the chlorophenyl group could potentially be a source of concern due to the environmental persistence of organochlorine compounds .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. For instance, studies could investigate more efficient or environmentally friendly methods for its synthesis . Additionally, the compound could be evaluated for potential biological activity, given the presence of the pharmacologically relevant piperazine ring .

properties

IUPAC Name

tert-butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7,15,21H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYHPQDBNFNDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671783
Record name tert-Butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146080-12-7
Record name tert-Butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

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